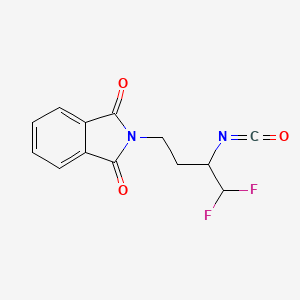
2-(4,4-Difluoro-3-isocyanatobutyl)-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4,4-Difluoro-3-isocyanatobutyl)-1H-isoindole-1,3(2H)-dione is an organic compound that belongs to the class of isoindole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Difluoro-3-isocyanatobutyl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common approach might include the following steps:
Formation of the Isoindole Core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Difluoro Group: Fluorination reactions using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Isocyanate Functionalization:
Industrial Production Methods
Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic or electrophilic substitutions, can modify the functional groups attached to the isoindole core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution could introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use as catalysts or catalyst precursors in organic reactions.
Biology
Biological Probes: May be used in the development of probes for studying biological systems.
Medicine
Industry
Materials Science: Used in the development of advanced materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-(4,4-Difluoro-3-isocyanatobutyl)-1H-isoindole-1,3(2H)-dione would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
Isoindole Derivatives: Compounds with similar isoindole cores but different functional groups.
Fluorinated Compounds: Other compounds containing fluorine atoms, which may exhibit similar chemical properties.
Uniqueness
The presence of both the difluoro and isocyanate groups in 2-(4,4-Difluoro-3-isocyanatobutyl)-1H-isoindole-1,3(2H)-dione may confer unique reactivity and properties compared to other similar compounds.
Propiedades
Número CAS |
90185-23-2 |
|---|---|
Fórmula molecular |
C13H10F2N2O3 |
Peso molecular |
280.23 g/mol |
Nombre IUPAC |
2-(4,4-difluoro-3-isocyanatobutyl)isoindole-1,3-dione |
InChI |
InChI=1S/C13H10F2N2O3/c14-11(15)10(16-7-18)5-6-17-12(19)8-3-1-2-4-9(8)13(17)20/h1-4,10-11H,5-6H2 |
Clave InChI |
GCNXAUMDNWFUFZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(C(F)F)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


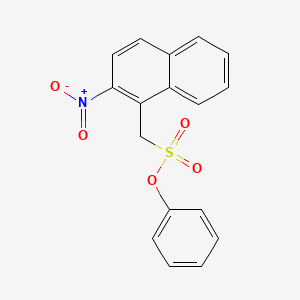
![4-[(1-Aminoethyl)amino]phenol](/img/structure/B14383446.png)
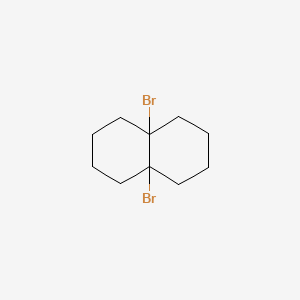
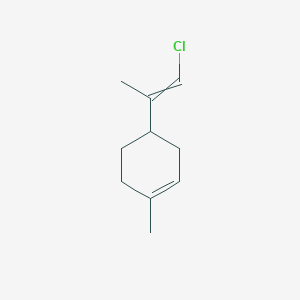



![1,1-Diphenyl-2-[1-(piperidin-1-yl)ethyl]butane-1,4-diol](/img/structure/B14383492.png)
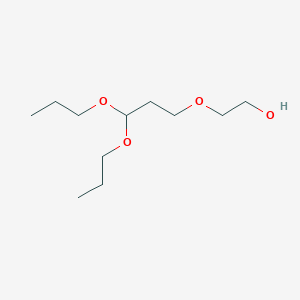
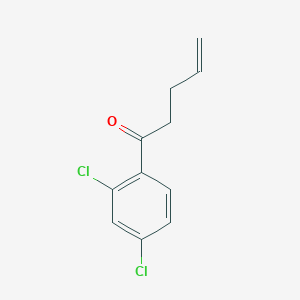
![3-{[6-(Piperidin-1-YL)hexyl]amino}-1H-indazol-5-OL](/img/structure/B14383512.png)

![1-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]propan-2-yl acetate](/img/structure/B14383519.png)
![6-Methylspiro[4.4]nona-2,6-dien-1-one](/img/structure/B14383526.png)
